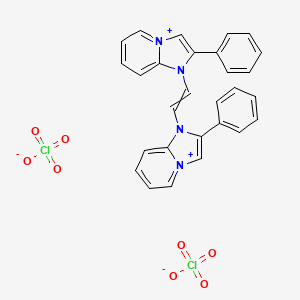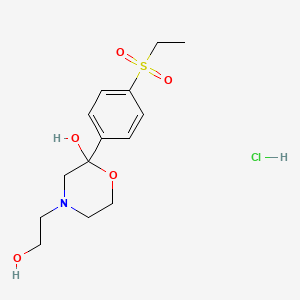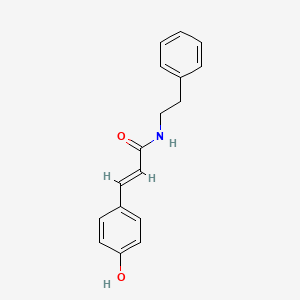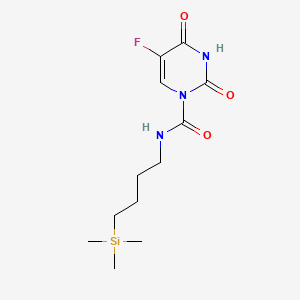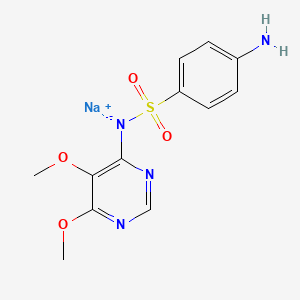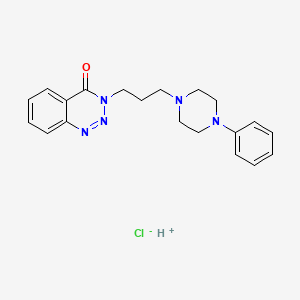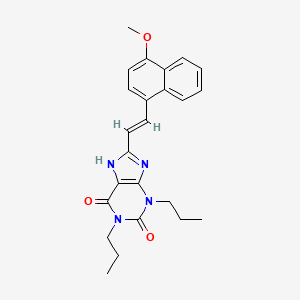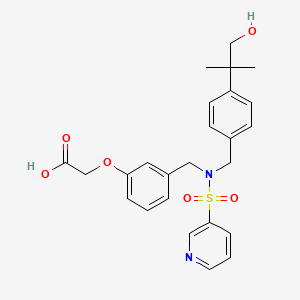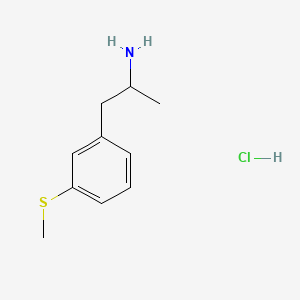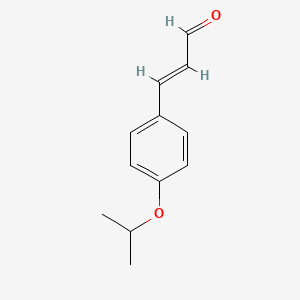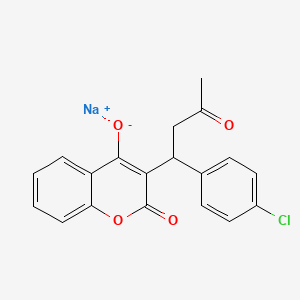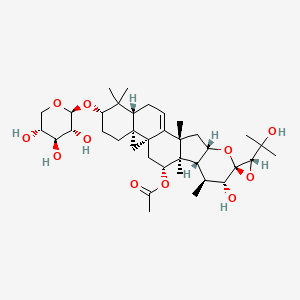
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the p-chlorophenyl group and the indolinone moiety in its structure contributes to its unique chemical properties and biological activities.
准备方法
The synthesis of 3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone typically involves multiple steps. One common synthetic route includes the reaction of p-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole ring. This intermediate is then reacted with 1-methyl-2-indolinone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
化学反应分析
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the p-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It has been tested against various bacterial and fungal strains, showing promising results.
Medicine: Due to its biological activities, the compound is being explored for its potential use in drug development, particularly as an anticancer agent.
作用机制
The mechanism of action of 3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
相似化合物的比较
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone can be compared with other similar compounds, such as:
3-(5-(p-Chlorophenyl)-1,3,4-thiadiazol-2-ylimino)-1-methyl-2-indolinone: This compound has a thiadiazole ring instead of an oxadiazole ring, which may result in different biological activities and chemical properties.
3-(5-(p-Chlorophenyl)-1,3,4-triazol-2-ylimino)-1-methyl-2-indolinone: The presence of a triazole ring in this compound can lead to variations in its reactivity and biological effects.
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-ethyl-2-indolinone: The substitution of the methyl group with an ethyl group can influence the compound’s solubility and interaction with biological targets.
属性
CAS 编号 |
84640-79-9 |
|---|---|
分子式 |
C17H11ClN4O2 |
分子量 |
338.7 g/mol |
IUPAC 名称 |
(3E)-3-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1-methylindol-2-one |
InChI |
InChI=1S/C17H11ClN4O2/c1-22-13-5-3-2-4-12(13)14(16(22)23)19-17-21-20-15(24-17)10-6-8-11(18)9-7-10/h2-9H,1H3/b19-14+ |
InChI 键 |
HQIRXHNTGVARDF-XMHGGMMESA-N |
手性 SMILES |
CN1C2=CC=CC=C2/C(=N\C3=NN=C(O3)C4=CC=C(C=C4)Cl)/C1=O |
规范 SMILES |
CN1C2=CC=CC=C2C(=NC3=NN=C(O3)C4=CC=C(C=C4)Cl)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


